tert-butyl N-[2-(4-carbamoylphenyl)-1-(oxiran-2-yl)ethyl]carbamate
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Overview
Description
erythro-N-Boc-L-4-carbamoylphenylalanine epoxide: is a synthetic organic compound with the molecular formula C16H22N2O4. It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its white powder form and is known for its stability under specific storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythro-N-Boc-L-4-carbamoylphenylalanine epoxide involves multiple steps. The starting material is typically L-phenylalanine, which undergoes a series of reactions including protection, oxidation, and epoxidation. The tert-butyl group is used as a protecting group for the amino acid, and the epoxide ring is introduced through an oxidation reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: erythro-N-Boc-L-4-carbamoylphenylalanine epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diols, while reduction can yield alcohols .
Scientific Research Applications
erythro-N-Boc-L-4-carbamoylphenylalanine epoxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, particularly in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of erythro-N-Boc-L-4-carbamoylphenylalanine epoxide involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity makes it useful in studying enzyme mechanisms and protein modifications .
Comparison with Similar Compounds
N-Boc-L-phenylalanine: Similar in structure but lacks the epoxide ring.
N-Boc-L-tyrosine: Contains a phenolic group instead of the carbamoyl group.
N-Boc-L-tryptophan: Features an indole ring instead of the phenyl ring.
Uniqueness: erythro-N-Boc-L-4-carbamoylphenylalanine epoxide is unique due to its epoxide ring, which imparts distinct reactivity and makes it valuable for specific biochemical applications .
Properties
IUPAC Name |
tert-butyl N-[2-(4-carbamoylphenyl)-1-(oxiran-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-12(13-9-21-13)8-10-4-6-11(7-5-10)14(17)19/h4-7,12-13H,8-9H2,1-3H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOGDEUVAKQTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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